molecular formula C13H15N B14028796 6-Deuterio-9-methyl-1,2,3,4-tetrahydrocarbazole

6-Deuterio-9-methyl-1,2,3,4-tetrahydrocarbazole

Cat. No.: B14028796
M. Wt: 186.27 g/mol
InChI Key: LXRZSWPAXJBXQM-VMNATFBRSA-N
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Description

9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D: is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C13H13NO, is characterized by a tricyclic structure that includes a nitrogen atom in the central ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D typically involves the Fischer indole synthesis. This method includes the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the carbazole core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, selenium dioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .

Biology: The compound has shown potential in biological research due to its structural similarity to naturally occurring alkaloids. It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been studied as an inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the breakdown of acetylcholine . By inhibiting BChE, the compound can increase acetylcholine levels, potentially improving cognitive function in neurological disorders.

Comparison with Similar Compounds

Uniqueness: 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 9-position can enhance its lipophilicity and potentially improve its ability to cross biological membranes .

Properties

Molecular Formula

C13H15N

Molecular Weight

186.27 g/mol

IUPAC Name

6-deuterio-9-methyl-1,2,3,4-tetrahydrocarbazole

InChI

InChI=1S/C13H15N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2,4,6,8H,3,5,7,9H2,1H3/i2D

InChI Key

LXRZSWPAXJBXQM-VMNATFBRSA-N

Isomeric SMILES

[2H]C1=CC=C2C(=C1)C3=C(N2C)CCCC3

Canonical SMILES

CN1C2=C(CCCC2)C3=CC=CC=C31

Origin of Product

United States

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